3-amino-N-benzylpyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-amino-N-benzylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-11-10(14-6-7-15-11)12(17)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15)(H,16,17) |
InChI Key |
HSJNYKSJAZBKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino N Benzylpyrazine 2 Carboxamide and Its Analogues
Direct Synthesis Pathways for 3-amino-N-benzylpyrazine-2-carboxamide
The direct synthesis of this compound has been accomplished through several distinct procedures, primarily starting from 3-aminopyrazine-2-carboxylic acid. These methods can be broadly categorized into conventional heating and microwave-assisted protocols, with the latter often providing significant advantages in terms of reaction time and yield. nih.gov
Conventional Reaction Conditions
A conventional, two-step approach for synthesizing this compound begins with the esterification of 3-aminopyrazine-2-carboxylic acid. nih.gov This reaction, a classic Fischer esterification, is typically performed using methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is stirred for an extended period, such as 48 hours, at room temperature to produce methyl 3-aminopyrazine-2-carboxylate. nih.govmdpi.com
In the second step, the intermediate methyl ester undergoes aminolysis with benzylamine (B48309). nih.gov This involves reacting the isolated ester with benzylamine in methanol. The use of ammonium chloride as an additive has been noted in this step. nih.gov While effective, this procedure can be time-consuming and may result in lower yields compared to more modern techniques. One reported synthesis using a conventional aminolysis step following esterification gave a yield of 29% for the final product. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to conventional methods. nih.gov Two primary microwave-assisted procedures have been utilized for the synthesis of this compound. nih.gov
Procedure A (Microwave Aminolysis): This method is a modification of the conventional pathway where the second step, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamine, is accelerated by microwave irradiation. The reaction is typically conducted in a sealed vessel at an elevated temperature, for instance, 130°C for 40 minutes with a power of 90 W. nih.govresearchgate.net
Procedure B (One-Pot, Two-Step Microwave Synthesis): This highly efficient method starts with the activation of 3-aminopyrazine-2-carboxylic acid using a coupling agent, most commonly 1,1'-carbonyldiimidazole (B1668759) (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO). nih.govajchem-a.com CDI reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate, which is not isolated. nih.gov Subsequently, benzylamine is added to the mixture, and the final amide bond formation is driven to completion under microwave irradiation (e.g., 120°C for 30 minutes at 100 W). nih.gov This procedure is advantageous as it is a one-pot reaction and has been reported to produce this compound in yields as high as 75%. nih.gov
| Method | Key Steps | Conditions | Reported Yield |
|---|---|---|---|
| Conventional | 1. Fischer Esterification 2. Aminolysis | 1. H₂SO₄, Methanol, 48h, RT 2. Benzylamine, Methanol | 29% nih.gov |
| Microwave-Assisted (Procedure A) | 1. Fischer Esterification 2. Microwave Aminolysis | 1. H₂SO₄, Methanol, 48h, RT 2. Benzylamine, NH₄Cl, MW: 130°C, 40 min, 90 W nih.govresearchgate.net | 29% nih.gov |
| Microwave-Assisted (Procedure B) | 1. Acid Activation with CDI 2. Microwave Amide Formation | 1. CDI, DMSO 2. Benzylamine, MW: 120°C, 30 min, 100 W nih.gov | 75% nih.gov |
General Synthetic Strategies for N-substituted 3-aminopyrazine-2-carboxamide (B1665363) Derivatives
The synthesis of analogues of this compound involves robust and versatile chemical strategies that allow for the introduction of a wide variety of substituents on the amide nitrogen. The two principal approaches are direct amide bond formation from a pyrazine (B50134) carboxylic acid precursor and the aminodehalogenation of a halogenated pyrazine intermediate.
Amide Bond Formation Approaches
The formation of the amide bond is the cornerstone of synthesizing N-substituted 3-aminopyrazine-2-carboxamide derivatives. This can be achieved by activating the carboxylic acid group of a pyrazine precursor, which then reacts with a primary or secondary amine.
Via Acyl Chlorides : A common and effective method involves converting a pyrazine-2-carboxylic acid, such as 3-chloropyrazine-2-carboxylic acid, into its more reactive acyl chloride. nih.govnih.govmdpi.com This is typically done using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting 3-chloropyrazine-2-carbonyl chloride can then be reacted with a range of substituted anilines or benzylamines in the presence of a base like triethylamine (TEA) to yield the desired amide. nih.govresearchgate.net
Using Coupling Agents : Coupling agents facilitate amide bond formation directly from the carboxylic acid without isolating a highly reactive intermediate like an acyl chloride. 1,1'-carbonyldiimidazole (CDI) is a widely used reagent for this purpose, reacting with 3-aminopyrazine-2-carboxylic acid to form an activated intermediate that readily couples with various amines under thermal or microwave conditions. nih.govajchem-a.com Other coupling systems, such as those involving hydroxybenzotriazole (HOBt), have also been employed in the synthesis of pyrazine-2-carboxamides. researchgate.net More specialized reagents like methane sulfonyl chloride in combination with N-methylimidazole have been shown to be effective for coupling electron-deficient pyrazine amines with carboxylic acids. researchgate.net
Aminodehalogenation Reactions
Aminodehalogenation provides an alternative route to introduce the amino group at the C-3 position of the pyrazine ring. This nucleophilic aromatic substitution reaction is particularly useful when starting with a halogenated pyrazine core.
In this strategy, a precursor like 3-chloropyrazine-2-carboxamide or its N-substituted derivatives undergoes reaction with an amine. mdpi.com For instance, N-benzyl-3-chloropyrazine-2-carboxamides can react with a second equivalent of benzylamine, where the benzylamine displaces the chlorine atom at the C-3 position to form N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.govmdpi.com This reaction can sometimes occur as a side reaction during the initial amide formation if harsh conditions or excess amine are used. nih.gov However, the reaction conditions can be intentionally modified to favor this double substitution, providing a direct route to 3-amino-substituted analogues. nih.govmdpi.com Microwave assistance has also been successfully applied to aminodehalogenation reactions of 3-chloropyrazine-2-carboxamide with various benzylamines, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com
Precursors and Starting Materials in Synthetic Routes
The successful synthesis of this compound and its derivatives relies on the availability of key precursors and starting materials.
| Precursor/Starting Material | Role in Synthesis | Typical Reactions |
|---|---|---|
| 3-Aminopyrazine-2-carboxylic acid | Core starting material for direct amidation nih.govmdpi.comajchem-a.com | Esterification, Amide coupling with CDI nih.gov |
| 3-Chloropyrazine-2-carbonitrile | Precursor to the carboxylic acid nih.govmdpi.com | Partial hydrolysis to 3-chloropyrazine-2-carboxamide or full hydrolysis to 3-chloropyrazine-2-carboxylic acid nih.govmdpi.com |
| 3-Chloropyrazine-2-carboxylic acid | Starting material for amide formation and subsequent aminodehalogenation nih.gov | Conversion to acyl chloride with SOCl₂ nih.gov |
| Benzylamine and its derivatives | Source of the N-benzyl group nih.govnih.gov | Amide formation (aminolysis or reaction with activated acid), Aminodehalogenation nih.govnih.gov |
| 1,1'-Carbonyldiimidazole (CDI) | Coupling agent nih.govresearchgate.net | Activation of carboxylic acids for amide bond formation nih.gov |
| Thionyl chloride (SOCl₂) | Chlorinating agent nih.gov | Conversion of carboxylic acids to acyl chlorides nih.gov |
| Pterine (2-Amino-4-hydroxypteridine) | Potential industrial precursor google.com | Conversion to 3-aminopyrazine-2-carboxylic acid via reaction with alkali metal hydroxide at high temperatures google.com |
The most fundamental precursor is 3-aminopyrazine-2-carboxylic acid , which serves as the direct starting point for amide coupling reactions. nih.govmdpi.com An economically viable route for its preparation involves the chemical transformation of pterine (2-amino-4-hydroxypteridine). google.com
Alternatively, syntheses can begin with halogenated pyrazines. 3-Chloropyrazine-2-carbonitrile is a common starting material, which can be hydrolyzed to either 3-chloropyrazine-2-carboxylic acid or 3-chloropyrazine-2-carboxamide, both of which are versatile intermediates. nih.govmdpi.com The choice of amines, such as benzylamine or various substituted benzylamines and anilines, is crucial as it determines the final substituent on the carboxamide nitrogen. nih.govnih.gov
Biological Activity Spectrum and Mechanistic Investigations
Antimycobacterial Activity of 3-amino-N-benzylpyrazine-2-carboxamide and its Analogues
The antimycobacterial potential of this compound and its structural relatives has been a key focus of investigation, particularly concerning their activity against both tuberculous and non-tuberculous mycobacteria.
A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. While this compound itself was evaluated, specific minimum inhibitory concentration (MIC) values for this parent compound are not consistently reported in the reviewed literature. However, studies on its analogues provide significant insights into the structure-activity relationships of this class of compounds.
For instance, certain N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which are closely related analogues, have demonstrated notable efficacy. Specifically, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be the most effective in this series, both exhibiting a MIC of 12.5 µg/mL against M. tuberculosis H37Rv. nih.govnih.gov In another study, the phenyl derivative, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, also showed potent activity with a MIC of 12.5 µg/mL against the same strain. nih.govnih.gov In contrast, some research suggests that for 3-aminopyrazine-2-carboxamides, substituting the free amino group with a benzyl (B1604629) group improved the activity of the original compounds. nih.gov
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | nih.govnih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | nih.govnih.gov |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | nih.govnih.gov |
| 3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 25 | nih.gov |
The activity of this class of compounds has also been assessed against various non-tuberculous mycobacteria (NTM). The tested N-benzyl-3-(benzylamino)pyrazine-2-carboxamide analogues were found to be inactive against M. kansasii and M. avium at the highest tested concentrations. nih.govmdpi.com However, some modest activity was observed for a related series of N-benzyl-3-chloropyrazine-2-carboxamides against the fast-growing M. smegmatis, with five compounds in this series showing a MIC of 125 µg/mL. nih.govmdpi.com It was noted that the introduction of a second aromatic ring, as in the 3-benzylamino-N-benzylpyrazine-2-carboxamides, tended to reduce the activity against M. smegmatis compared to their 3-chloro counterparts. nih.govmdpi.com
| Compound Series | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | M. kansasii | Inactive | nih.govmdpi.com |
| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | M. avium | Inactive | nih.govmdpi.com |
| N-benzyl-3-chloropyrazine-2-carboxamides | M. smegmatis | 125 µg/mL (for 5 compounds) | nih.govmdpi.com |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics. While extensive data on this compound against resistant strains is limited, related compounds have been investigated. For instance, in a series of 3-benzylaminopyrazine-2-carboxamides, the 4-amino derivative demonstrated better activity against four MDR-TB strains and one XDR-TB strain compared to its 4-methyl counterpart.
The mechanism of action for this class of compounds is thought to involve the inhibition of key mycobacterial enzymes. Based on molecular docking studies, it has been proposed that various N-benzylpyrazine-2-carboxamides could act as potential inhibitors of the mycobacterial enoyl-ACP-reductase (InhA). nih.govnih.govmdpi.com This enzyme is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall, and is the primary target for the frontline drug isoniazid. mdpi.com For one of the active analogues, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, docking studies showed it was capable of forming hydrogen bond interactions typical of known InhA inhibitors. nih.govnih.gov Another potential target for similar compounds is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are also critical components of the mycobacterial cell wall. mdpi.com
Antibacterial Activity Profiling
In addition to their antimycobacterial properties, these compounds have been screened for broader antibacterial activity.
The antibacterial activity of 3-aminopyrazine-2-carboxamide (B1665363) derivatives appears to be significantly influenced by the nature of the substituent on the carboxamide nitrogen. One study reported that N-benzyl derivatives of 3-aminopyrazine-2-carboxamide did not exhibit any antibacterial activity against the tested strains. nih.gov In contrast, another study on a series of N-benzyl-3-chloropyrazine-2-carboxamides found interesting activity against Gram-positive bacteria. nih.gov The most active compound in this series, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, demonstrated a MIC of 7.81 µM against Staphylococcus aureus and 15.62 µM against Staphylococcus epidermidis. nih.govnih.gov Furthermore, within the series of 3-benzylamino-N-benzylpyrazine-2-carboxamides, the compound with a 4-methoxy substitution showed activity against methicillin-resistant S. aureus (MRSA) with a MIC of 62.5 µM. nih.gov
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | nih.govnih.gov |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | nih.govnih.gov |
| N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | nih.gov |
Activity against Multidrug-Resistant Bacterial Strains (e.g., MRSA)
The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. While benzyl derivatives of 3-aminopyrazine-2-carboxamide have demonstrated a lack of antibacterial activity, modifications to the pyrazine (B50134) ring and the benzyl group have yielded compounds with notable efficacy against MRSA. nih.govnih.gov
In a study focusing on N-benzyl-3-chloropyrazine-2-carboxamides, several derivatives exhibited interesting antibacterial activity against Gram-positive bacteria, including MRSA. nih.gov The most effective compound against MRSA was a derivative with a 4-methoxy substitution on the benzyl ring, displaying a minimum inhibitory concentration (MIC) of 62.5 μM. nih.gov Another study on phenyl derivatives of 3-aminopyrazine-2-carboxamide found that a compound with a 4-trifluoromethyl substitution on the phenyl ring showed activity against MRSA with an MIC of 62.5 µM. nih.gov
It is noteworthy that the introduction of a second aromatic ring, creating N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, generally led to a decrease in antibacterial activity. nih.gov However, a derivative with a 4-methoxy substitution in this double aromatic series still displayed an MIC of 62.5 μM against MRSA. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazine-2-carboxamide Derivatives against MRSA
| Compound | R1 | R2 | MIC (µM) | Reference |
| N-(4-methoxybenzyl)-3-chloropyrazine-2-carboxamide | Cl | 4-OCH3 | >125 | nih.gov |
| N-(4-methoxybenzyl)-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | 4-OCH3-benzylamino | 4-OCH3 | 62.5 | nih.gov |
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | NH2 | 4-CF3 | 62.5 | nih.gov |
Antifungal Activity Assessments
Derivatives of this compound have also been evaluated for their potential to combat fungal infections. These investigations have revealed a spectrum of activity against various pathogenic fungi.
Efficacy against Fungal Pathogens (e.g., Trichophyton interdigitale, Candida albicans, Trichophyton mentagrophytes)
Studies have shown that benzyl derivatives of 3-aminopyrazine-2-carboxamide exhibit antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov In one study, benzyl derivatives showed activity mainly against T. interdigitale. nih.gov
Furthermore, research on chlorinated N-phenylpyrazine-2-carboxamides demonstrated that some derivatives possess significant antifungal effects. The highest antifungal activity against Trichophyton mentagrophytes, which was the most susceptible fungal strain tested in that particular study, was observed for 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, with an MIC of 62.5 μmol/L. nih.govresearchgate.net Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, also showed high activity against T. mentagrophytes with an MIC of 15.62 µmol/L. researchgate.net
Table 2: Antifungal Activity of Selected Pyrazine-2-carboxamide Derivatives
| Compound | Fungal Pathogen | MIC | Reference |
| Benzyl derivatives of 3-aminopyrazine-2-carboxamide | Trichophyton interdigitale, Candida albicans | Activity observed | nih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L | nih.govresearchgate.net |
| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L | researchgate.net |
Antiviral Activity Explorations
The exploration of the antiviral potential of this compound derivatives is an emerging area of research. While some studies have included antiviral screening in their protocols, detailed findings for this specific class of compounds are limited in the public domain. One study on a series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide mentioned that some compounds showed activity against the influenza virus, but specific data was not provided in the available abstract. researchgate.net Further research is needed to fully elucidate the antiviral capabilities of this chemical family.
Photosynthetic Electron Transport Inhibition Studies
Beyond their antimicrobial properties, certain pyrazine-2-carboxamide derivatives have been investigated for their ability to interfere with fundamental biological processes in plants, specifically photosynthesis. This line of inquiry has significant implications for the development of new herbicides.
Mechanism of Photosystem II Inhibition
A significant number of commercial herbicides act by inhibiting Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for water oxidation and the initial steps of electron transport in photosynthesis. ucanr.edu Pyrazine-2-carboxamide derivatives have been shown to belong to this class of herbicides. ucanr.eduucanr.edu
The mechanism of action involves the herbicide molecule binding to the D1 protein of the PSII complex. ucanr.edu This binding event blocks the electron flow from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB), effectively halting the photosynthetic electron transport chain. lsuagcenter.com This disruption not only stops the production of energy required for plant growth but also leads to the formation of highly reactive oxygen species that cause cellular damage and, ultimately, plant death. ucanr.edu
Implications for Herbicidal Research
The demonstrated ability of pyrazine-2-carboxamides to inhibit PSII makes them promising candidates for the development of novel herbicides. nih.govresearchgate.net Studies have shown that the herbicidal activity of these compounds is influenced by their chemical structure and lipophilicity. researchgate.net For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as the most effective inhibitor of photosynthetic electron transport in spinach chloroplasts, with an IC50 value of 43.0 μmol/L. nih.govresearchgate.net The development of such compounds could provide new tools for weed management in agriculture.
Table 3: Photosynthetic Electron Transport Inhibition by a Selected Pyrazine-2-carboxamide Derivative
| Compound | Target | IC50 (µmol/L) | Reference |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthetic Electron Transport (Spinach Chloroplasts) | 43.0 | nih.govresearchgate.net |
Elicitor Activity in Plant Secondary Metabolite Production
Substituted pyrazine-2-carboxamides have been identified as effective synthetic elicitors for enhancing the production of valuable secondary metabolites in plant in vitro cultures. nih.govphcog.com Elicitation is a biotechnological strategy that involves using specific compounds (elicitors) to induce or enhance stress responses in plant cells, which often leads to an increased synthesis and accumulation of secondary metabolites like flavonolignans and flavonoids. nih.govnih.gov Research has focused on the type of elicitor, its concentration, and the duration of exposure to optimize the yield of these target compounds in callus and suspension cultures. nih.govnih.gov
The pyrazine carboxamide derivative, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, has been demonstrated to be a potent elicitor for the production of the flavonolignan precursor taxifolin (B1681242) and the flavonolignan silychristin (B192383) in cultures of Silybum marianum (milk thistle). nih.govphcog.com
In callus cultures of S. marianum, the application of this elicitor at a concentration of 3.292 × 10⁻⁴ mol/L resulted in a significant increase in taxifolin and silychristin content. nih.gov The peak production of taxifolin was observed 24 hours after elicitation, reaching 1.761 mg/g dry weight (DW). nih.gov Similarly, the maximum level of silychristin (0.280 mg/g DW) was also detected 24 hours post-treatment with the same concentration. nih.gov
In suspension cultures, the effects were also notable. The highest concentration of taxifolin (5.910 mg/g DW) was measured 24 hours after treatment with the 3.292 × 10⁻⁴ mol/L elicitor concentration. nih.gov For silychristin, the maximum accumulation was observed 48 hours after applying the same concentration. nih.gov These findings underscore the compound's potential as a suitable elicitor for enhancing the production of these specific flavonolignans in S. marianum cultures. nih.govphcog.com
Elicitation of Taxifolin and Silychristin in Silybum marianum Cultures | Culture Type | Compound | Concentration (mol/L) | Time after Elicitation (hours) | Max. Yield (mg/g DW) | | :--- | :--- | :--- | :--- | :--- | | Taxifolin | | Callus | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 3.292 × 10⁻⁴ | 24 | 1.761 | | Suspension | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 3.292 × 10⁻⁴ | 24 | 5.910 | | Silychristin | | Callus | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 3.292 × 10⁻⁴ | 24 | 0.280 | | Suspension | N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | 3.292 × 10⁻⁴ | 48 | Not specified |
The structural analog, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide, was investigated for its ability to stimulate the production of the flavonoid rutin (B1680289) in cultures of Fagopyrum esculentum (buckwheat). nih.gov
The results indicated that this compound was an effective elicitor for rutin production, particularly in callus cultures. nih.govphcog.com The response was dependent on both the concentration of the elicitor and the exposure time. The maximum rutin production was achieved at different time points depending on the concentration used. Specifically, a concentration of 3.3756 × 10⁻³ mol/L led to peak production at 24 and 168 hours after application. nih.govphcog.com When a lower concentration of 3.3756 × 10⁻⁴ mol/L was used, the maximum yields were observed at 48 and 72 hours. nih.govphcog.com
In contrast, the elicitation effect in suspension cultures of F. esculentum was less significant. nih.gov A slight increase in rutin content was noted 48 and 72 hours after treatment with the highest concentration, while lower concentrations did not produce a significant effect. nih.gov This suggests that for this specific pyrazine derivative, the elicitor activity for rutin production is more pronounced in callus cultures. nih.govphcog.com
Elicitation of Rutin in Fagopyrum esculentum Callus Cultures
| Compound | Concentration (mol/L) | Time of Max. Production (hours) |
|---|---|---|
| 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide | 3.3756 × 10⁻³ | 24 and 168 |
Structure Activity Relationship Sar Analysis of 3 Amino N Benzylpyrazine 2 Carboxamide Derivatives
Influence of Substituents on the Carboxamidic Moiety
The nature of the substituent on the carboxamidic nitrogen atom plays a pivotal role in the biological profile of 3-amino-N-benzylpyrazine-2-carboxamide derivatives.
Comparative Analysis of Benzyl (B1604629), Alkyl, and Phenyl Derivatives
Systematic studies have demonstrated that the type of substituent—whether benzyl, alkyl, or phenyl—on the carboxamidic moiety significantly modulates the antimycobacterial and antibacterial properties of these compounds. nih.govmdpi.com
In terms of antimycobacterial activity against Mycobacterium tuberculosis H37Rv, phenyl and alkyl derivatives have shown comparable or superior efficacy to their benzyl counterparts. nih.gov For instance, the most active compound in one study against M. tuberculosis H37Rv was a phenyl derivative, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govmdpi.comnih.gov In contrast, antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl derivatives. nih.govnih.gov
Interestingly, substituting the amino group at position 3 with a benzyl group has been shown to enhance the activity of the parent compounds in some cases. nih.gov However, this enhancement is not universal across all derivative types. For alkyl derivatives, replacing the free amino group with alkyl chains did not lead to an improvement in antimycobacterial activity against M. tuberculosis. nih.gov
Table 1: Comparative Activity of Carboxamidic Moiety Substituents
| Substituent Type | Antimycobacterial Activity (M. tuberculosis) | Antibacterial Activity | Key Findings |
|---|---|---|---|
| Benzyl | Generally lower than phenyl and alkyl derivatives. nih.gov | No significant activity observed. nih.govnih.gov | Substitution on the benzyl ring itself can be advantageous. nih.gov |
| Alkyl | Comparable to phenyl derivatives; activity increases with chain length. nih.govmdpi.comnih.gov | Weak to moderate activity observed. nih.govnih.gov | No improvement over a free amino group at position 3. nih.gov |
| Phenyl | Generally more active than benzyl derivatives. nih.gov | Activity observed against certain strains. nih.govnih.gov | The substitution pattern on the phenyl ring is crucial for activity. nih.govmdpi.comnih.gov |
Effect of Alkyl Chain Length on Biological Efficacy
For derivatives with an alkyl substituent on the carboxamidic nitrogen, the length of the alkyl chain is a determining factor for biological efficacy. Research indicates that for N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, a longer alkyl chain is more favorable for inhibiting photosynthetic electron transport (PET). researchgate.net Specifically, for effective PET inhibition, longer alkyl chains in the 3-(alkylamino) substituent were found to be more advantageous than having two shorter alkyl chains. researchgate.net
In the context of antimycobacterial and antibacterial activities, an increase in the length of the carbon side chain in alkyl derivatives correlates with enhanced activity against M. tuberculosis and M. kansasii. nih.govmdpi.comnih.gov For instance, among a series of alkyl derivatives, those with longer carbon chains exhibited improved antibacterial activity. nih.gov This trend suggests that lipophilicity, which generally increases with alkyl chain length, may play a significant role in the mechanism of action, possibly by facilitating passage through the mycobacterial cell wall. researchgate.net
Impact of Pyrazine (B50134) Ring Substitution Patterns
The substitution pattern on the pyrazine ring itself is a critical determinant of the biological activity of these compounds.
Positional Isomerism Effects on Activity
The specific position of substituents on the pyrazine ring can drastically alter the biological activity of the molecule. Studies comparing positional isomers have highlighted the importance of substituent placement. For example, moving a chloro substituent from position 5 or 6 to position 3 on the pyrazine ring resulted in a decrease or complete loss of antimycobacterial activity against M. tuberculosis H37Rv. nih.govmdpi.com
Furthermore, some phenyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363) demonstrated antimycobacterial activity against M. tuberculosis, whereas their positional isomers with a free amino group at position 5 on the pyrazine core were found to be inactive. nih.govmdpi.com This underscores the sensitivity of the biological activity to the spatial arrangement of functional groups on the pyrazine scaffold.
Role of the Amino Group Position on the Pyrazine Ring
The amino group at position 3 can participate in the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the carboxamide side chain. nih.gov This interaction can significantly affect the physicochemical properties of the compounds and their recognition by biological targets. nih.gov
When comparing derivatives with an amino group at different positions, distinct activity profiles emerge. For instance, phenyl derivatives with a free amino group at position 3 showed some antimycobacterial activity, while their counterparts with the amino group at position 5 were inactive. nih.govmdpi.com This highlights the critical role of the 3-amino substitution for this class of compounds.
Table 2: Impact of Pyrazine Ring Substitution
| Substitution Feature | Effect on Activity | Research Finding |
|---|---|---|
| Positional Isomerism | Significant impact on antimycobacterial activity. | Moving a Cl from position 5/6 to 3 decreases activity. nih.govmdpi.com |
| Amino Group at Position 3 | Crucial for antimycobacterial activity in some series. | 3-amino derivatives can be active while 5-amino isomers are not. nih.govmdpi.com |
| 3-Benzylamino Group | Can increase antimycobacterial activity. | N-benzyl-3-(benzylamino)pyrazine-2-carboxamides showed good activity. nih.govmdpi.com |
Significance of Linker Chemistry Between Pyrazine and Benzene (B151609) Rings
The nature of the chemical linker connecting the pyrazine and benzene rings is another important aspect of the SAR of these derivatives. In the case of this compound, the linker is an amide bond. The rigidity and electronic properties of this linker are vital for maintaining the correct orientation of the pyrazine and benzyl moieties, which in turn influences their interaction with biological targets.
For a different class of compounds, benzimidazoles, it was found that replacing an ethyl linker between two carboxamide groups with a methyl or a longer alkyl group reduced biological activity. mdpi.com While not directly studying pyrazine derivatives, this highlights the general principle that the length and nature of the linker are critical. In another study on 1,2,3-triazole-4-carboxamide derivatives, the activity was found to be inversely related to the length of the linker between a carboxyl group and a benzimidazole (B57391) C2 position. mdpi.com These findings from related heterocyclic compounds suggest that the amide linker in this compound is likely a key determinant of its biological activity profile, and even subtle changes to this linker could have significant consequences.
Role of Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding)
The formation of intramolecular hydrogen bonds (IMHBs) significantly influences a molecule's three-dimensional structure and its physicochemical properties. nih.gov These non-covalent interactions can lock the molecule into a more rigid conformation, which can impact its ability to bind to a biological target. rsc.org The creation of an IMHB masks the hydrogen-bond donor and acceptor groups involved, reducing their capacity to interact with water molecules. nih.govnih.gov This desolvation effect typically leads to an increase in lipophilicity and can enhance membrane permeability. nih.gov
In the series of this compound derivatives, a key intramolecular hydrogen bond can form between the hydrogen of the 3-amino group and the oxygen of the 2-carboxamide (B11827560) carbonyl group. nih.gov This interaction creates a pseudo-ring structure that is crucial for its conformational properties. The presence of this vicinal disubstituted arrangement allows for the formation of the H-bond, which in turn reduces the molecule's ability to form hydrogen bonds with water. nih.gov This decrease in hydrophilicity is a direct consequence of the intramolecular interaction. nih.gov Studies have shown that the strength and population of such conformers can be directed by the nature of the substituents, thereby allowing for the fine-tuning of the molecule's architecture. rsc.org
Physicochemical Descriptors and Biological Efficacy Correlation
The biological activity of a compound is intricately linked to its physicochemical properties. Descriptors such as lipophilicity and the electronic effects of substituents are critical in quantitative structure-activity relationship (QSAR) studies to understand and predict efficacy.
Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. It is commonly expressed by the partition coefficient (log P) or the chromatographic capacity factor (log k). nih.gov In the study of 3-substituted N-benzylpyrazine-2-carboxamide derivatives, both calculated and experimental lipophilicity parameters have been used to understand their antimycobacterial effects. nih.gov
The calculated log P (ClogP), which takes into account factors like intramolecular hydrogen bonding, showed a strong linear correlation with the experimentally measured log k values for this series of compounds. nih.gov This is significant because the standard log P calculation does not recognize these intramolecular interactions. nih.gov For instance, the ClogP value for the 3-benzylamino derivative is higher than its 5- and 6-positional isomers, a difference attributed to the intramolecular H-bond in the 3-amino compound that lowers its hydrophilicity. nih.gov
The data suggests a complex relationship between lipophilicity and antimycobacterial activity. While a certain level of lipophilicity is necessary for cell wall penetration, simply increasing it does not always lead to higher efficacy. However, in some cases, modifications that increased lipophilicity, such as the introduction of a second benzyl group, often led to an increase in antimycobacterial activity against M. tuberculosis. nih.gov For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a ) showed significantly better activity than its single-phenyl precursor. nih.govnih.gov
Table 1: Lipophilicity and Antimycobacterial Activity of Selected this compound Derivatives
| Compound | Substituent (R¹, R²) | ClogP | log k | MIC (μg/mL) vs M. tbc H37Rv |
| 1a | 2-CH₃ | 4.880 | 1.205 | 12.5 |
| 2a | 4-CH₃ | 4.880 | 1.233 | 25 |
| 7a | 4-Cl | 4.908 | 1.258 | 50 |
| 9a | 3,4-diCl | 5.928 | 1.633 | 12.5 |
| 11a | 4-F | 4.250 | 1.058 | >100 |
| 13a | 4-CF₃ | 5.730 | 1.593 | >100 |
Data sourced from Molecules (2017). nih.gov
The electronic properties of substituents on the benzyl rings play a crucial role in modulating the biological activity of this compound derivatives. nih.gov The presence of electron-donating groups (EDGs) has been shown to be advantageous for the antimycobacterial effect against M. tuberculosis. nih.gov
For example, compound 1a , which has an electron-donating methyl group (2-CH₃), was one of the most effective compounds in its series, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.govnih.gov Similarly, derivatives with other EDGs like 4-CH₃ and 4-OCH₃ also demonstrated notable activity. nih.gov
Future Research Directions and Translational Perspectives for Pyrazine Carboxamide Compounds
Exploration of Novel Analogues through Rational Design
The rational design of novel pyrazine (B50134) carboxamide analogues is a key strategy to improve their therapeutic index and broaden their spectrum of activity. This approach involves the targeted modification of the pyrazine carboxamide scaffold to optimize interactions with biological targets.
One successful strategy is fragment-based drug design , where molecular fragments from known active compounds are combined to create new chemical entities. For instance, a fragment recombination strategy has been employed to design novel succinate dehydrogenase inhibitors (SDHIs) by combining a pyrazine fragment, a diphenyl-ether fragment, and a prolonged amide linker. acs.org This approach led to the discovery of a pyrazine-carboxamide-diphenyl-ether scaffold as a new SDHI. acs.org
Another approach involves the systematic modification of different parts of the 3-amino-N-benzylpyrazine-2-carboxamide molecule . Researchers have synthesized series of derivatives by introducing various substituents on the benzyl (B1604629) ring and the pyrazine core. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines has yielded a series of 3-benzylaminopyrazine-2-carboxamides with varying antimycobacterial activities. mdpi.com Similarly, N-substituted 3-aminopyrazine-2-carboxamides have been synthesized with benzyl, alkyl, and phenyl derivatives to explore the impact of these substituents on antimicrobial activity. nih.govmdpi.com These studies help in understanding the structure-activity relationship and in designing more potent compounds. For instance, alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to be up to 5 to 10-fold more potent than the parent compound. nih.govnih.govdigitellinc.com
The synthesis of hybrid molecules is also a promising avenue. By combining the pyrazine carboxamide scaffold with other pharmacologically active moieties, researchers aim to develop compounds with dual or enhanced activity. For example, pyrazine-thiazolidinone hybrids have been designed and synthesized as potential agents against dormant tuberculosis. researchgate.net
The table below summarizes some of the rationally designed pyrazine carboxamide analogues and their reported biological activities.
| Compound Name | Modification Strategy | Reported Biological Activity |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Substitution on the benzylamino group of 3-aminopyrazine-2-carboxamide (B1665363) | Antimycobacterial activity (MIC = 6 µM against M. tuberculosis H37Rv) mdpi.com |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Substitution on the N-phenyl ring of 3-aminopyrazine-2-carboxamide | Antimycobacterial activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) nih.govmdpi.com |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Substitutions on the pyrazine ring and the N-benzyl ring | Antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis) mdpi.com |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Double substitution with 2-methylbenzyl groups | Antimycobacterial activity (MIC = 12.5 µg·mL−1 against M. tuberculosis H37Rv) nih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Double substitution with 3,4-dichlorobenzyl groups | Antimycobacterial activity (MIC = 12.5 µg·mL−1 against M. tuberculosis H37Rv) nih.gov |
Advanced Mechanistic Elucidation Studies of Biological Activities
A deeper understanding of the molecular mechanisms underlying the biological activities of pyrazine carboxamide compounds is crucial for their further development. Advanced techniques are being employed to identify their cellular targets and elucidate their mode of action.
Molecular docking is a computational tool widely used to predict the binding interactions between a small molecule and a protein target. researchgate.netchemrxiv.org This method has been instrumental in identifying potential targets for pyrazine carboxamide derivatives. For instance, molecular docking studies have suggested that some of these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. mdpi.com Other studies have investigated the binding of 3-amino-pyrazine-2-carboxamide derivatives to Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. nih.gov These computational predictions provide a basis for further experimental validation.
The mechanism of action of pyrazinamide (B1679903), the parent compound, is complex and still not fully understood. It is known to be a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.govnih.govdigitellinc.comnewtbdrugs.org Recent research has identified aspartate decarboxylase (PanD), an enzyme involved in coenzyme A biosynthesis, as a potential target of POA. nih.govnih.govdigitellinc.com This discovery has opened new avenues for designing POA analogs that could be more potent and overcome resistance. nih.govnih.govdigitellinc.com
Furthermore, spectroscopic techniques and theoretical calculations are being used to characterize the reactive properties of these molecules. chemrxiv.org For example, DFT (Density Functional Theory) calculations can provide insights into the electronic structure and reactivity of pyrazine carboxamide derivatives, helping to understand their interactions with biological molecules. chemrxiv.org
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsci-hub.se These models can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process.
Several QSAR studies have been conducted on pyrazine carboxamide derivatives to understand the structural requirements for their biological activities. nih.gov These studies typically involve calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build the predictive models. nih.govresearchgate.net
For example, a QSAR analysis of 6-arylpyrazine-2-carboxamides as inhibitors of Trypanosoma brucei indicated that the presence of an N-sec-butylformamide and a substituted benzene (B151609) ring are important for activity. nih.gov In another study, 2D and 3D-QSAR models were developed for a series of pyrazine derivatives with antiproliferative activity, revealing that an ANN model had better predictive power than an MLR model. nih.gov
These predictive models, once validated, can be used for virtual screening of large compound libraries to identify potential hits with improved activity. The insights gained from the QSAR models also guide the rational design of new analogues by highlighting the key structural features that influence biological activity.
Synergistic Effects in Combination Research
Investigating the synergistic effects of pyrazine carboxamide compounds in combination with other therapeutic agents is a promising strategy to enhance efficacy, reduce dosages, and overcome drug resistance. This is particularly relevant in the treatment of complex diseases like tuberculosis and cancer.
The parent compound, pyrazinamide, is a cornerstone of combination therapy for tuberculosis, and its sterilizing activity and synergy with other drugs are well-documented. newtbdrugs.org Research is ongoing to identify new pyrazinamide analogues that retain or enhance this synergistic potential. newtbdrugs.org Studies have shown that some pyrazinamide analogues can synergize with other anti-TB drugs in mouse models. newtbdrugs.org For example, spectinamides, when used in combination with rifampicin and pyrazinamide, have shown significantly improved efficacy in mouse infection models. nih.gov
Another innovative approach is the conjugation of pyrazine carboxamide derivatives to other molecules to create hybrid agents with enhanced properties. For instance, the conjugation of pyrazinamide to a {Au(I)-triphenylphosphine}+ moiety has been shown to enhance its bactericidal effects against Mycobacterium smegmatis and Mycobacterium tuberculosis. acs.orgnih.gov This suggests that combining the pyrazine carboxamide scaffold with metal complexes could be a viable strategy to develop novel antimicrobial agents. rsc.orgjcsp.org.pk
Furthermore, natural product-pyrazine hybrids are being explored for their potential in cancer therapy. nih.gov Combining the pyrazine scaffold with natural products like curcumin or piperlongumine has led to the development of hybrid compounds with improved water solubility and potent anticancer activity. nih.gov These studies highlight the vast potential of combination research in unlocking the full therapeutic value of pyrazine carboxamide compounds.
Q & A
Advanced Question | Experimental Design
- In vitro assays : Use standardized protocols (e.g., microdilution) to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv and drug-resistant strains. Include cytotoxicity testing on mammalian cell lines (e.g., HepG2) to assess selectivity .
- Dose-response curves : Test derivatives across a concentration gradient (e.g., 1–100 μM) to identify potency thresholds. For example, alkylamino derivatives with C4–C8 chains show MICs of 4.6–10 μM against M. tuberculosis .
- Control compounds : Compare with pyrazinamide or isoniazid to benchmark efficacy .
How do structural modifications influence the structure-activity relationship (SAR) in antimycobacterial derivatives?
Advanced Question | SAR Analysis
- Substituent position : 6-Chloro derivatives (e.g., 1a–e) exhibit higher activity than 5-chloro (2a–e) or 3-chloro (3a–e) analogs. 3-Chloro substitution abolishes activity, likely due to steric hindrance or disrupted binding .
- Chain length : Longer alkylamino chains (e.g., octylamine) enhance lipophilicity and membrane permeability, improving activity against intracellular pathogens .
- Hydrogen bonding : Free amino groups at position 3 on the pyrazine ring are critical for interactions with mycobacterial targets .
How can computational docking studies predict the binding interactions of this compound derivatives?
Advanced Question | Computational Modeling
- Software tools : AutoDock Vina enables efficient docking with improved scoring functions. Grid maps for CB2 receptor ligands (e.g., triazolo[1,5-a]pyrimidines) are auto-generated to assess binding affinities .
- Pharmacophore alignment : Align derivatives with known agonists (e.g., WIN55,212-2) to identify conserved interactions, such as hydrophobic pockets for pentyl chains or hydrogen bonds with pyrazine-N atoms .
- Validation : Compare predicted binding modes (e.g., RMSD < 2 Å) with crystallographic data from PDB entries (e.g., 7YG ligand) .
How should researchers address contradictions in biological activity data across different strains or assays?
Advanced Question | Data Contradiction Analysis
- Strain-specific activity : Derivatives active against M. tuberculosis H37Rv may lack efficacy in non-tuberculous mycobacteria. Use whole-genome sequencing to identify resistance mutations or efflux pump upregulation .
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize discrepancies. For example, discrepancies in MICs between liquid vs. solid media require cross-validation .
- Structural analogs : Compare inactive derivatives (e.g., 3a–e) with active ones (1a–e) via molecular dynamics simulations to pinpoint steric or electronic mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
